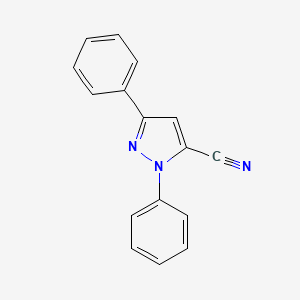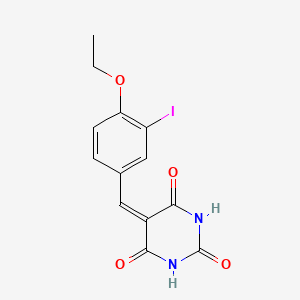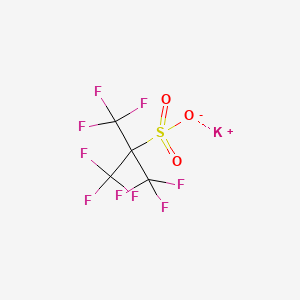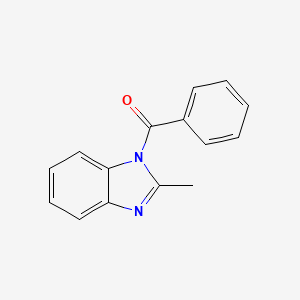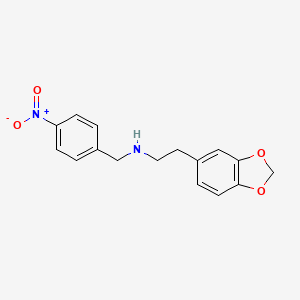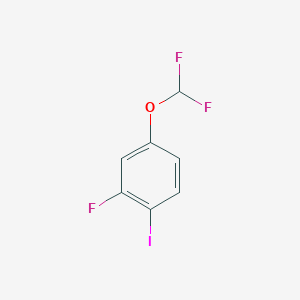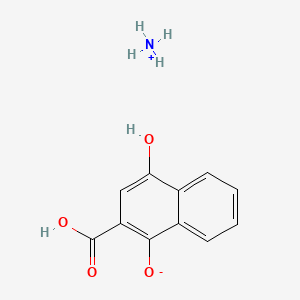![molecular formula C29H33N3O2S B12500485 5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethylpyrrol-3-YL}methylidene)-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12500485.png)
5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethylpyrrol-3-YL}methylidene)-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethylpyrrol-3-YL}methylidene)-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound featuring an adamantane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethylpyrrol-3-YL}methylidene)-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with enamides, followed by a series of reduction, hydrobromination, and dehydrobromination steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow reactors and high-throughput screening can be employed to scale up the production while maintaining the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethylpyrrol-3-YL}methylidene)-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds .
Applications De Recherche Scientifique
5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethylpyrrol-3-YL}methylidene)-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione has numerous scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an inhibitor of specific enzymes . Additionally, its unique structural features make it valuable in materials science for developing advanced materials with enhanced properties .
Mécanisme D'action
The mechanism of action of 5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethylpyrrol-3-YL}methylidene)-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s adamantane moiety allows it to fit into hydrophobic pockets of target proteins, thereby inhibiting their activity . This inhibition can affect various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other adamantane derivatives such as 1,3-dehydroadamantane and 1- [isocyanato (phenyl)methyl]adamantane . These compounds share structural similarities but differ in their functional groups and specific applications.
Uniqueness: What sets 5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethylpyrrol-3-YL}methylidene)-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C29H33N3O2S |
|---|---|
Poids moléculaire |
487.7 g/mol |
Nom IUPAC |
5-[[1-[4-(1-adamantyl)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C29H33N3O2S/c1-17-9-22(13-25-26(33)30(3)28(35)31(4)27(25)34)18(2)32(17)24-7-5-23(6-8-24)29-14-19-10-20(15-29)12-21(11-19)16-29/h5-9,13,19-21H,10-12,14-16H2,1-4H3 |
Clé InChI |
GIAWXGUQYRATBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)C=C6C(=O)N(C(=S)N(C6=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12500405.png)
![Imidazo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B12500411.png)
![Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12500414.png)
![2-[(4-ethyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12500420.png)
![2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole](/img/structure/B12500425.png)
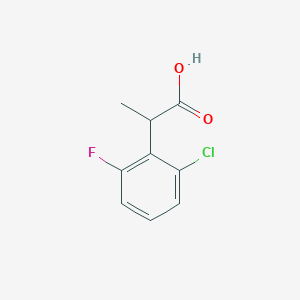
![Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12500449.png)
